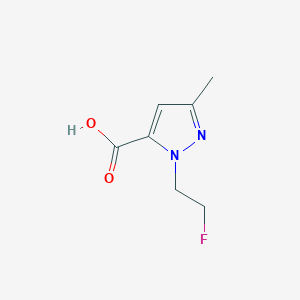

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

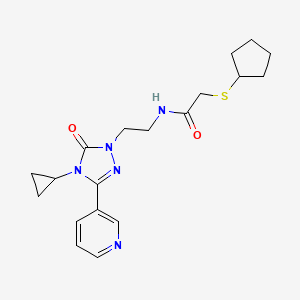

The compound "1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom can influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of related compounds. For instance, the synthesis of Schiff bases from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives involves the Vilsmeier-Haack reaction, indicating the versatility of pyrazole compounds in chemical transformations . Similarly, the Gewald synthesis technique is employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a highly substituted pyrazole skeleton was determined using NMR and MS, along with the comparison of predicted and observed (13)C chemical shifts . X-ray diffraction analysis is another powerful tool for determining the spatial structure of these compounds, as demonstrated by the structural characterization of a 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivative .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases, which are products of a reaction between an amine and an aldehyde . The reactivity of the pyrazole ring allows for functionalization at different positions, leading to a wide array of derivatives with varying properties and potential applications. For instance, the reaction between pyrazolidine-3-ones and aldehydes yields tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates, which have shown inhibition activity against Plasmodium falciparum dihydroorotate dehydrogenase .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the nature and position of substituents on the ring. For example, the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores are affected by the aryl substituents, which influence the excited-state equilibrium energy and reduction potential . The presence of a fluorine atom can enhance the compound's lipophilicity and metabolic stability, as seen in the development of a 5-lipoxygenase inhibitor . Additionally, the electronic structure and energy levels of these compounds can be studied using density functional theory (DFT) and time-dependent TD-DFT methods, providing insights into their electronic transitions and reactivity .

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been studied as potential Aurora kinase inhibitors. These compounds inhibit Aurora A, a kinase involved in cell division, suggesting their utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Coordination Complexes in Chemistry

Pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been synthesized and used to study their coordination/chelation and crystallization properties with various metals. This research is significant in understanding the formation of mononuclear chelate complexes in chemistry (S. Radi et al., 2015).

Synthesis of Novel Compounds

Research has focused on the reactions of 1H-pyrazole-3-carboxylic acid derivatives to create a range of novel compounds. These compounds, including various carboxamides and carboxylates, have potential applications in pharmaceuticals and materials science (E. Korkusuz and İ. Yıldırım, 2010).

Insecticidal Activities

Certain aryl pyrazole derivatives, synthesized from 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid, have been evaluated for their insecticidal activities. This research highlights the potential use of these compounds in pest control (Yue Chen et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTGHTAZHAJKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)